CEF8 NP383‑391 Contributes a Median 30% of the Total Influenza‑Specific CTL Response In Vitro, Exceeding Most Other HLA‑B*2705‑Restricted Epitopes
In HLA‑B*2705‑positive human donors, loss of the NP383‑391 epitope (via the R384G mutation) reduced the in vitro virus‑specific CD8+ T‑cell response by a median of 30% (range 2–46%) across multiple donors [1]. This reduction is substantially larger than the contribution reported for the HLA‑B*0801‑restricted NP380‑388 epitope, which is described as a minor epitope in the same donors [1].
| Evidence Dimension | Reduction in virus‑specific CD8+ T‑cell response upon epitope loss |
|---|---|
| Target Compound Data | Median 30% reduction (range 2–46%) in IFN‑γ+ CD8+ T‑cell frequency when NP383‑391 is absent |
| Comparator Or Baseline | HLA‑B*0801‑restricted NP380‑388 epitope: minor contribution, no quantitative reduction reported in the same study |
| Quantified Difference | NP383‑391 loss accounts for a median 30% of total response; NP380‑388 contributes negligibly in the presence of an HLA‑B*2705 response |
| Conditions | In vitro‑stimulated PBMC from HLA‑B*2705‑positive donors, restimulated with autologous BLCL or C1R‑B27 cells; intracellular IFN‑γ staining |
Why This Matters
Procurement of the authentic CEF8 peptide ensures that assays capture a dominant, high‑magnitude component of the influenza‑specific CTL repertoire, whereas reliance on alternative epitopes may miss a substantial fraction of the response.
- [1] Berkhoff EG, Boon AC, Nieuwkoop NJ, Fouchier RA, Sintnicolaas K, Osterhaus AD, Rimmelzwaan GF. A mutation in the HLA‑B*2705‑restricted NP383‑391 epitope affects the human influenza A virus‑specific cytotoxic T‑lymphocyte response in vitro. J Virol. 2004 May;78(10):5216‑5222. View Source
